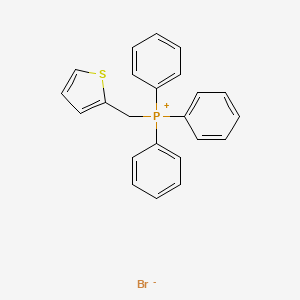
Penta-1,4-diyn-3-ol
Overview
Description
Penta-1,4-diyn-3-ol, also known as penta-1,4-dien-3-ol, is a chemical compound with the molecular formula C5H8O and a molecular weight of 84.12 g/mol . It is a valuable building block in natural product synthesis and is known for its unique structure, which includes both alkyne and alcohol functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Penta-1,4-diyn-3-ol can be synthesized through various methods. One common method involves the reduction of hydroxy-β-ionone to produce an intermediate, which is then oxidized to yield this compound . Another method involves the Lewis acid-catalyzed intramolecular interrupted Nazarov cyclization, using FeBr3 as the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of hydroquinone as a stabilizer to prevent polymerization and degradation during storage and handling . The compound is typically produced in high purity, with a minimum purity of 96% .
Chemical Reactions Analysis
Types of Reactions
Penta-1,4-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl compounds.
Reduction: Reduction of the compound can yield different alcohol derivatives.
Substitution: It can undergo substitution reactions, such as the bismuth-catalyzed SN1 displacement of alcohols by sulfonamide nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Bismuth catalysts and sulfonamide nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Amino-substituted dienes.
Scientific Research Applications
Penta-1,4-diyn-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of natural products and complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Penta-1,4-diyn-3-ol involves its interaction with various molecular targets and pathways. The compound’s alkyne and alcohol functional groups allow it to participate in a wide range of chemical reactions, including nucleophilic addition and substitution . These reactions enable the compound to modify biological molecules and influence metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,6-Heptadien-4-ol: Similar in structure but with a longer carbon chain.
3,4-Pentadien-1-ol: Similar in structure but with different positioning of the alcohol group.
Dicyclopentadiene: Contains similar diene functionality but in a cyclic structure.
Uniqueness
Penta-1,4-diyn-3-ol is unique due to its combination of alkyne and alcohol functional groups, which allows it to participate in a diverse range of chemical reactions. This versatility makes it a valuable compound in various fields of scientific research and industrial applications .
Properties
IUPAC Name |
penta-1,4-diyn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O/c1-3-5(6)4-2/h1-2,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYPNZJRPEUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453284 | |
| Record name | 1,4-PENTADIYN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56598-53-9 | |
| Record name | 1,4-PENTADIYN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the dielectric relaxation study reveal about the molecular behavior of 3-methyl-1,5-diphenyl-1,4-pentadiyn-3-ol in solution?
A1: The study published in [] investigated the dielectric relaxation of 3-methyl-1,5-diphenyl-1,4-pentadiyn-3-ol in p-xylene solution. The research found that the compound displays a "monodispersive behavior of the Debye type" within the tested frequency range. This suggests that the primary relaxation process observed is the rotation of the molecule's hydroxy group. Furthermore, infrared spectroscopic analysis suggests minimal dimer formation and a lack of clusters, indicating the compound largely exists as individual molecules in this non-polar solvent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


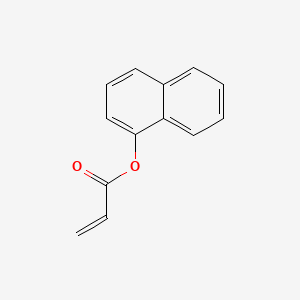
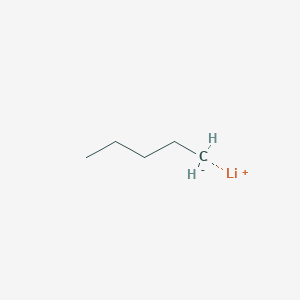
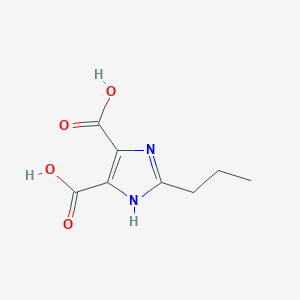
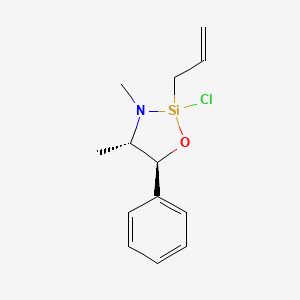

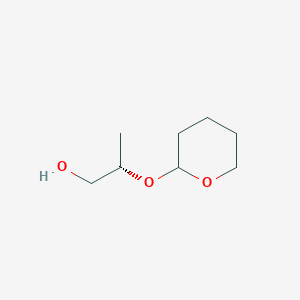
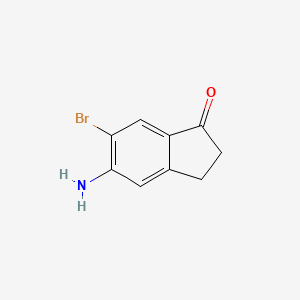
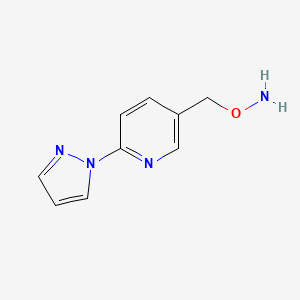
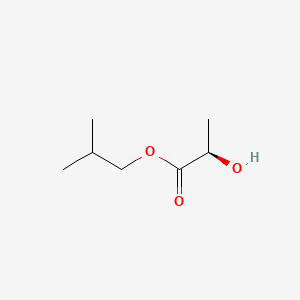
![Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589187.png)


